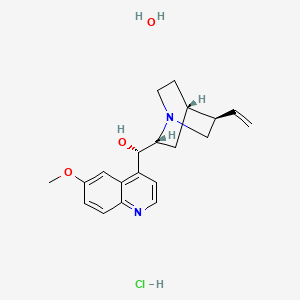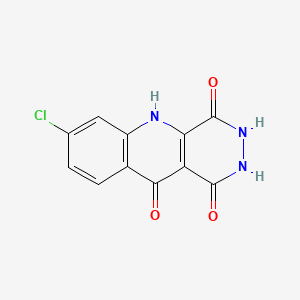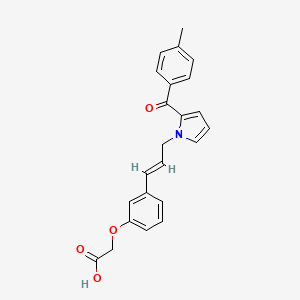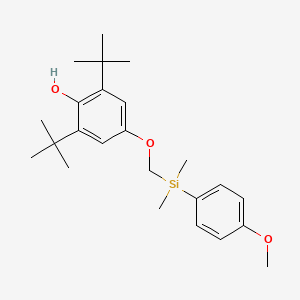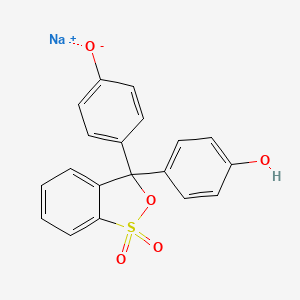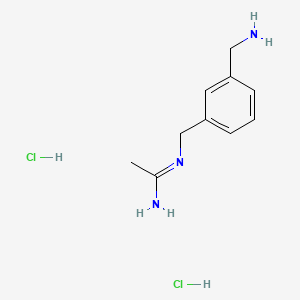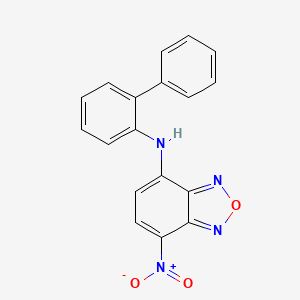
10074-G5
Overview
Description
10074-G5, also known as Biphenyl-2-yl-(7-nitrobenzo[1,2,5]oxadiazol-4-yl)amine, is a small molecule inhibitor that targets the c-Myc/Max interaction. The c-Myc oncoprotein and its partner Max are intrinsically disordered monomers that undergo coupled folding and binding upon heterodimerization. This compound specifically inhibits this interaction by binding to c-Myc, thus preventing c-Myc specific DNA binding and target gene regulation .
Mechanism of Action
Target of Action
The primary target of 10074-G5 is the c-Myc protein , a transcription factor involved in cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . Overexpression of c-Myc has been identified in numerous cancers, including prostate, pancreatic, lung, breast, and colon cancers, B-cell lymphoma, and leukemias .
Mode of Action
This compound acts as a c-Myc/Max interaction inhibitor . The c-Myc oncoprotein and its partner Max are intrinsically disordered monomers that undergo coupled folding and binding upon heterodimerization . This compound specifically inhibits this interaction by binding to c-Myc, thus preventing c-Myc specific DNA binding and target genes regulation . It binds to the bHLH-ZIP domain of c-Myc, distorting it and preventing the formation of the c-Myc/Max heterodimer .
Biochemical Pathways
The inhibition of c-Myc/Max dimerization by this compound affects multiple cellular activities regulated by the c-Myc oncogene. This includes cell cycle progression, cellular growth and metabolism, differentiation, and apoptosis . The compound’s action can lead to the disruption of these pathways and their downstream effects, potentially leading to the inhibition of tumor growth .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. The plasma half-life of this compound in mice treated with 20 mg/kg intravenously was found to be 37 minutes . The peak plasma concentration was 58 μM, which was 10-fold higher than the peak tumor concentration . These findings suggest that the compound’s bioavailability may be influenced by its rapid metabolism and clearance from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10074-G5 involves the reaction of biphenyl-2-amine with 7-nitrobenzo[1,2,5]oxadiazol-4-yl chloride under specific conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and stored at room temperature. The solubility of this compound in DMSO is greater than 10 mg/mL, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
10074-G5 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the nitro group and the amine group. These reactions can be catalyzed by various reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: this compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: The nitro group in this compound can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group results in the formation of an amine derivative .
Scientific Research Applications
10074-G5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a tool compound to study the c-Myc/Max interaction. It helps researchers understand the molecular mechanisms underlying this interaction and develop new inhibitors targeting c-Myc.
Biology
In biology, this compound is used to investigate the role of c-Myc in various cellular processes. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a valuable compound for cancer research .
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for cancers that involve the overexpression of c-Myc. Its ability to inhibit c-Myc/Max interaction makes it a promising candidate for targeted cancer therapy .
Industry
In the industry, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable compound for pharmaceutical research and development .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound is unique in its ability to bind to a specific region of c-Myc, making it slightly more potent than 10058-F4. This unique binding site allows this compound to probe different interactions and provides a valuable tool for studying c-Myc-related pathways .
Properties
IUPAC Name |
4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3/c23-22(24)16-11-10-15(17-18(16)21-25-20-17)19-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJPYSQOCBYMCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC3=CC=C(C4=NON=C34)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60385481 | |
| Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
413611-93-5 | |
| Record name | 4-nitro-N-(2-phenylphenyl)-2,1,3-benzoxadiazol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60385481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 413611-93-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


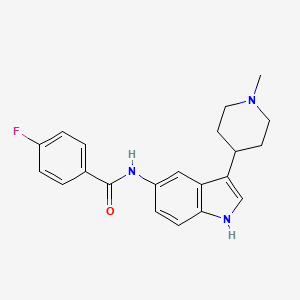
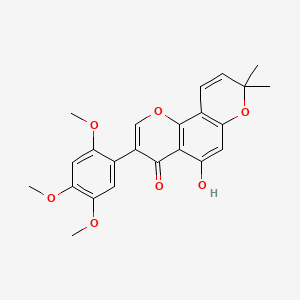


![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B1663822.png)
